molecular formula C10H10N2 B2805216 1-Isoquinolinamine, 3-methyl- CAS No. 155999-48-7

1-Isoquinolinamine, 3-methyl-

Cat. No. B2805216
CAS RN: 155999-48-7
M. Wt: 158.204
InChI Key: SXNUAJKLSKTYGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing isoquinoline derivatives. For instance, 3-aryl-1-isoquinolinamines were designed and synthesized based on a previously constructed CoMFA model . Another study designed, synthesized, and evaluated novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives for their antimicrobial activities .

Scientific Research Applications

Mass Spectrometry Analysis

The unusual mass spectrometric dissociation pathways of protonated isoquinoline-3-carboxamides, including compounds structurally related to 1-Isoquinolinamine, 3-methyl-, have been extensively studied. Research by Beuck et al. (2009) and Thevis et al. (2008) revealed that these compounds undergo unique fragmentation behaviors due to multiple reversible water adduct formations in the gas phase. This characteristic fragmentation pattern offers powerful analytical tools for LC/MS(/MS) based screening procedures in clinical, forensic, and sports drug testing, highlighting their importance in the identification and analysis of drug candidates and metabolites Beuck et al., 2009; Thevis et al., 2008.

Neuroprotective and Antipsychotic Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its derivatives have been identified as endogenous compounds with neuroprotective activity. Pietraszek et al. (2009) demonstrated that 1MeTIQ antagonizes dopamine metabolism rise, glutamate release in the frontal cortex, and locomotor hyperactivity induced by MK-801, without affecting negative symptoms of schizophrenia models. This suggests its potential as a psychosis-attenuating drug in clinical practice Pietraszek et al., 2009.

Synthetic Chemistry Applications

Niemczak et al. (2015) introduced a new method for the preparation of 1-methyl-3-phenylisoquinoline derivatives, demonstrating the versatility of isoquinolines in synthetic chemistry. This method utilizes polyphosphate esters and oximes, offering a pathway to synthesize isoquinoline derivatives with various substituents, which are crucial in the development of pharmaceuticals and fine chemicals Niemczak et al., 2015.

Mechanism of Action

Target of Action

The primary targets of 1-Isoquinolinamine, 3-methyl- are dysregulated protein kinases in cancer cells . These protein kinases play a crucial role in controlling cell growth and proliferation. When these kinases are dysregulated, it can lead to uncontrolled cell growth and the development of cancer .

Mode of Action

1-Isoquinolinamine, 3-methyl- interacts with its targets by inhibiting the activity of dysregulated protein kinases . This inhibition results in a decrease in the metabolic activity of cancer cells, leading to their death .

Biochemical Pathways

The compound affects the PI3K/AKT, MAPK, and JAK/STAT signaling pathways . These pathways are involved in cell growth, proliferation, and survival. By influencing these pathways, 1-Isoquinolinamine, 3-methyl- can disrupt the growth and proliferation of cancer cells .

Pharmacokinetics

The solubility of similar compounds in various solvents has been studied , which can provide insights into the compound’s bioavailability. High solubility often correlates with good absorption and distribution within the body.

Result of Action

The result of the action of 1-Isoquinolinamine, 3-methyl- is a decrease in the metabolic activity of cancer cells, leading to their death . Specifically, the compound has been found to be effective against B- and T-acute lymphoblastic leukemia (ALL) cells .

Action Environment

The action, efficacy, and stability of 1-Isoquinolinamine, 3-methyl- can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and affect its action.

properties

IUPAC Name

3-methylisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNUAJKLSKTYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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